ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate
Description
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a synthetic compound characterized by a tetrazole ring substituted with a 3-fluorophenyl group at the 1-position, connected via a methylene bridge to a carbamate ester (ethyl carbamate). The tetrazole moiety is a bioisostere for carboxylic acid, enhancing metabolic stability and bioavailability in pharmaceuticals .
Properties
IUPAC Name |
ethyl N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN5O2/c1-2-19-11(18)13-7-10-14-15-16-17(10)9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDWLFPJMBAPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Carbamoylation: The resulting 1-(3-fluorophenyl)-1H-tetrazole is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the carbamate or tetrazole ring.
Substitution: Substituted derivatives at the fluorophenyl group or carbamate moiety.
Scientific Research Applications
Synthesis Methodology
The synthesis of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate typically involves two main steps:
- Formation of the Tetrazole Ring :
- React 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring.
- Carbamoylation :
- The resulting tetrazole is then reacted with ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final carbamate compound.
Medicinal Chemistry
This compound serves as a valuable building block for synthesizing pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various targets, particularly in neurological and inflammatory pathways. Studies have shown that tetrazole derivatives can exhibit significant pharmacological effects due to their ability to mimic biological ligands .
Materials Science
The unique structural features of this compound make it suitable for developing novel materials with specific electronic or optical properties. Research indicates that tetrazole-containing compounds can be engineered for applications in organic electronics and photonic devices due to their stability and tunable properties .
Biological Studies
This compound is utilized in biological studies to investigate interactions with macromolecules such as enzymes and receptors. Its ability to modulate biological activity makes it an important candidate for drug design and development .
Case Studies and Research Findings
Case Study 1: Antimicrobial Activity
A study evaluated various tetrazole derivatives, including this compound, for antimicrobial properties using disc diffusion methods. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to specific protein targets involved in disease pathways. These studies revealed insights into its mechanism of action and potential efficacy as a therapeutic agent .
Mechanism of Action
The mechanism of action of ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological ligands, allowing the compound to bind to and modulate the activity of these targets. The fluorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs
Tetrazole-Carbamate Hybrids
- Tert-butyl(((5-(1-(4-(Trifluoromethyl)phenyl)-1H-tetrazol-5-yl)quinolin-8-yl)oxy)methyl)carbamate (10c) Structural Features: Combines a tetrazole ring with a quinoline scaffold and a tert-butyl carbamate. Key Data:
- Melting Point: 250–253°C
- Spectral Data: IR peaks at 3470 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O of carbamate) . Comparison: Unlike the target compound, 10c incorporates a quinoline system, which may enhance π-stacking interactions in receptor binding.
- [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Structural Features: Pyrazole core linked to a 3-chlorophenyl carbamate. Key Data: NMR signals at δ 4.01 (N–CH₃), 7.55–7.91 (aromatic protons) . Comparison: Replacing the tetrazole with a pyrazole ring reduces hydrogen-bonding capacity but introduces a chlorophenyl group, which may enhance lipophilicity .
Angiotensin II Receptor Antagonists
- CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid)
- Structural Features : Tetrazole-linked biphenyl system with a benzimidazole-carboxylic acid group.
- Key Data :
- IC₅₀ (AII receptor binding): 1.12 × 10⁻⁷ M (bovine adrenal cortex)
- pD’₂ (AII-induced contraction inhibition): 9.97 .
Pharmacological and Physicochemical Properties
Key Observations:
Biological Activity
Ethyl ((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties, interactions with biological targets, and implications for drug development.
Synthesis and Characterization
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The compound is characterized using various spectroscopic techniques:
- Fourier Transform Infrared Spectroscopy (FTIR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Both and NMR provide insights into the molecular structure.
- Mass Spectrometry : Confirms molecular weight and structural integrity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The disc diffusion method was employed to assess its efficacy:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for further development as an antimicrobial agent .
The mechanism underlying the antimicrobial activity of this compound may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways. Molecular docking studies have been conducted to predict binding affinities to key bacterial enzymes, revealing promising interactions with targets such as topoisomerase II and other critical proteins involved in cell division .
Case Studies
In a series of in vitro studies, this compound was tested alongside other tetrazole derivatives. One notable study involved comparing its activity with established antibiotics. The findings demonstrated that while not as potent as traditional antibiotics, the compound showed synergistic effects when combined with them, enhancing overall antimicrobial efficacy .
Q & A
Q. What advanced separation techniques purify the compound from complex reaction mixtures?
- Methodological Answer : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the product. For enantiomeric purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve stereoisomers. Membrane filtration (MWCO 1 kDa) removes high-molecular-weight impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
